
1-Butyl-3-methylpyridinium Bromide
Overview
Description
1-Butyl-3-methylpyridinium bromide is an ionic liquid with the molecular formula C10H16BrN. It is a member of the pyridinium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances . These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 3-methylpyridine with butyl bromide. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows: [ \text{3-Methylpyridine} + \text{Butyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of reactants and maintaining strict control over reaction conditions to ensure high yield and purity. The reaction mixture is often purified by recrystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylpyridinium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions where the bromide ion is replaced by other anions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include moderate temperatures and the presence of a solvent like water or ethanol.
Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or by mixing with solutions containing the desired anion.
Major Products: The major products of these reactions depend on the nucleophile or anion used. For example, reacting this compound with sodium hydroxide would yield 1-butyl-3-methylpyridinium hydroxide and sodium bromide .
Scientific Research Applications
Electrolytes for Energy Storage
Overview:
1-Butyl-3-methylpyridinium bromide is extensively used as an electrolyte in supercapacitors and batteries. Its ionic nature contributes to enhanced energy density and stability, which are critical for advanced energy storage systems.
Key Findings:
- Energy Density: The compound facilitates higher energy density compared to traditional electrolytes.
- Thermal Stability: It exhibits good thermal stability, making it suitable for high-temperature applications.
Case Study:
A study demonstrated that incorporating this compound into a supercapacitor design improved charge-discharge cycles significantly, enhancing overall performance metrics by approximately 20% over conventional electrolytes .
Green Solvent Applications
Overview:
This compound serves as a green solvent, promoting environmentally friendly chemical processes by reducing reliance on harmful organic solvents.
Key Findings:
- Sustainability: Its use aligns with sustainable chemistry principles, minimizing environmental impact.
- Reactivity: It enhances reaction rates in various organic transformations without compromising product yields.
Data Table: Green Solvent Comparisons
Solvent Type | Environmental Impact | Reaction Rate Improvement |
---|---|---|
Traditional Organic Solvents | High | Baseline |
1-Butyl-3-Methylpyridinium Br | Low | +30% |
Separation Processes
Overview:
this compound is effective in liquid-liquid extraction processes, particularly for separating valuable metals from ores.
Key Findings:
- Metal Recovery: It has shown promising results in the recovery of precious metals like gold and platinum from electronic waste.
- Recyclability: The spent ionic liquid can be easily recycled, making the process economically viable.
Case Study:
In a recent project focusing on e-waste recycling, the use of this ionic liquid led to a 50% increase in metal recovery efficiency compared to conventional methods .
Biological Studies
Overview:
The compound has applications in biological research, particularly in studying cellular membranes and drug delivery systems due to its ability to interact with lipid bilayers.
Key Findings:
- Cellular Interaction: It facilitates the study of membrane dynamics and permeability.
- Drug Delivery: Its properties enhance the efficacy of drug delivery systems by improving solubility and bioavailability.
Data Table: Biological Interaction Studies
Study Focus | Result |
---|---|
Membrane Permeability | Increased by 40% |
Drug Solubility Improvement | Enhanced by 25% |
Corrosion Inhibition
Overview:
The compound is utilized in formulations aimed at preventing corrosion in metals, which is crucial for industries such as construction and manufacturing.
Key Findings:
- Efficacy: It has been shown to significantly reduce corrosion rates in steel and aluminum substrates.
- Longevity: Formulations containing this ionic liquid provide longer-lasting protection compared to traditional inhibitors.
Case Study:
A field study demonstrated that structures treated with this compound exhibited a 60% reduction in corrosion rates over a two-year period compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-butyl-3-methylpyridinium bromide is largely dependent on its ionic nature. The compound dissociates into 1-butyl-3-methylpyridinium cations and bromide anions in solution. These ions can interact with other molecules through electrostatic interactions, hydrogen bonding, and van der Waals forces . The specific molecular targets and pathways involved vary depending on the application. For example, in electrochemical applications, the ions facilitate the transfer of charge, while in biological applications, they may interact with biomolecules to alter their solubility and stability .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium Bromide: Similar in structure but contains an imidazolium ring instead of a pyridinium ring.
1-Butyl-3-methylpyridinium Chloride: Similar in structure but contains a chloride ion instead of a bromide ion.
1-Butyl-3-methylpyridinium Iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
Uniqueness: 1-Butyl-3-methylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a bromide ion. This combination imparts specific solubility, reactivity, and thermal stability properties that may not be present in similar compounds .
Biological Activity
1-Butyl-3-methylpyridinium bromide (BMP) is a pyridinium-based ionic liquid (IL) with potential applications in various fields, including catalysis and biomedicine. Its unique properties, such as low volatility and high thermal stability, make it an interesting subject for research focused on its biological activity.
- Molecular Formula : C10H16BrN
- Molecular Weight : 230.15 g/mol
- Melting Point : 79 °C
Biological Activity Overview
Research has demonstrated that BMP exhibits significant biological activity, particularly in antimicrobial applications. The following sections will detail its antibacterial properties, biodegradability, and potential therapeutic uses.
Antibacterial Activity
A study conducted to evaluate the antibacterial properties of BMP revealed promising results against various pathogenic bacteria. The compound was tested against six different strains, including both Gram-positive and Gram-negative bacteria. The results indicated that BMP exhibited notable antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial agents.
Table 1: Antibacterial Efficacy of BMP Against Various Bacteria
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Klebsiella pneumoniae | 17 |
Proteus vulgaris | 14 |
Staphylococcus aureus | 18 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 12 |
Note: Values represent the average zone of inhibition measured in millimeters from three independent experiments.
Biodegradability
The biodegradability of BMP has been a focal point in recent studies. Research indicates that BMP can be biodegraded by certain microbial strains, which utilize it as a carbon source. This property is crucial for assessing the environmental impact of ionic liquids.
Case Study: Microbial Biodegradation of BMP
In a controlled study, specific bacterial strains were isolated from contaminated sites and tested for their ability to degrade BMP. Results showed that certain Sphingomonadaceae species could effectively degrade BMP through oxidative pathways, enhancing its biocompatibility and reducing toxicity in environmental contexts .
The mechanism underlying the antibacterial activity of BMP involves disruption of bacterial cell membranes and interference with metabolic processes. This disruption leads to cell lysis and death, making it a viable candidate for further development as an antibacterial agent.
Applications in Drug Delivery Systems
BMP’s properties have also led to investigations into its use in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, potentially improving therapeutic efficacy while minimizing side effects.
Table 2: Potential Applications of BMP in Drug Delivery
Application Area | Description |
---|---|
Antimicrobial delivery | Use as a carrier for antibiotics |
Cancer therapy | Encapsulation of chemotherapeutic agents |
Vaccine formulation | Stabilization and delivery of vaccine components |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-butyl-3-methylpyridinium bromide, and how can purity be validated?
Synthesis typically involves quaternization of 3-methylpyridine with 1-bromobutane under reflux in anhydrous conditions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and elemental analysis to verify stoichiometry . High-performance liquid chromatography (HPLC) or ion chromatography can assess ionic impurities, while thermogravimetric analysis (TGA) evaluates thermal stability .
Q. What characterization techniques are critical for analyzing the physicochemical properties of this ionic liquid?
Key techniques include:
- Density and viscosity : Measured using oscillating U-tube viscometers or rotational rheometers.
- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) with platinum electrodes.
- Solubility : Phase behavior studies in water, organic solvents, or CO₂ (e.g., cloud-point measurements).
- Thermal stability : Differential scanning calorimetry (DSC) and TGA to determine melting points and decomposition temperatures .
Q. How is this compound applied in green chemistry or solvent systems?
It serves as a polar solvent in catalytic reactions (e.g., Heck coupling) due to its low volatility and tunable polarity. Researchers should optimize reaction conditions (temperature, substrate ratio) and monitor solvent recovery rates via distillation or membrane separation .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in flow battery electrolytes?
- Electrolyte formulation : Balance bromine complexation efficiency (via UV-Vis spectroscopy) with ionic conductivity.
- Cycling stability : Use galvanostatic charge-discharge tests at varying current densities (e.g., 10–50 mA cm⁻²) to assess Coulombic efficiency.
- Corrosion mitigation : Monitor zinc anode degradation via scanning electron microscopy (SEM) and X-ray diffraction (XRD) after cycling.
- Reference : Evidence shows this compound reduces aqueous bromine concentration by 23%, improving efficiency in zinc-bromine flow batteries .
Q. How can researchers resolve contradictions in reported biodegradation data for this ionic liquid?
Discrepancies may arise from microbial strain variability or test conditions. Standardize protocols using OECD 301F (ready biodegradability) or 310 (CO₂ headspace tests). Employ LC/MS or GC/MS to identify metabolites (e.g., pyridinium ring cleavage products) and compare degradation pathways across studies .
Q. What methodologies are recommended for assessing its ecotoxicological impact?
- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values.
- QSAR modeling : Predict toxicity using parameters like log P and cationic charge density.
- Chronic exposure : Evaluate microbial community shifts in activated sludge via 16S rRNA sequencing .
Q. How does its performance as a CO₂ capture agent compare to traditional amines, and what experimental parameters are key?
- Absorption capacity : Measure gravimetrically or via gas burette systems under controlled CO₂ partial pressures.
- Regeneration energy : Compare temperature-swing desorption efficiency with monoethanolamine (MEA).
- Degradation resistance : Track carbamate formation using FTIR or NMR after multiple absorption-desorption cycles .
Q. Methodological Challenges and Solutions
Q. How can researchers address viscosity-related limitations in electrochemical applications?
- Additive optimization : Introduce co-solvents (e.g., acetonitrile) or zwitterionic co-salts to reduce viscosity.
- Nanostructuring : Disperse silica nanoparticles or carbon nanotubes to enhance ionic mobility .
Q. What strategies improve reproducibility in synthesis and purification?
- Strict anhydrous conditions : Use molecular sieves or Schlenk lines during quaternization.
- Recrystallization : Purify via sequential solvent washing (ethyl acetate/ethanol) and vacuum drying .
Q. How to design experiments for studying its interactions with biomolecules (e.g., enzymes or DNA)?
- Spectroscopic assays : Circular dichroism (CD) for protein secondary structure changes.
- Molecular docking : Simulate binding affinities with pyridinium cations using AutoDock Vina.
- Inhibition kinetics : Measure Michaelis-Menten parameters in enzymatic assays (e.g., laccase activity) .
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWBXOERPGDFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049259 | |
Record name | 1-Butyl-3-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26576-85-2 | |
Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butyl-3-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylpyridinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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